

Technical Monograph: 4-Chloro-2-methoxy-5-nitropyrimidine

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Compound of Interest

Compound Name: 4-Chloro-2-methoxy-5-nitropyrimidine

CAS No.: 1375065-27-2

Cat. No.: B1459530

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CAS Number: 1375065-27-2 Molecular Formula: C₅H₄ClN₃O₃ Molecular Weight: 189.56 g/mol
[\[1\]](#)

Executive Summary

4-Chloro-2-methoxy-5-nitropyrimidine is a highly functionalized heterocyclic building block critical to the development of third-generation tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR T790M and C797S mutations. Its value lies in its unique electrophilic profile: the C5-nitro group significantly activates the C4-chloride towards nucleophilic aromatic substitution (

), while the C2-methoxy group serves as a stable handle that can be retained or modified in late-stage diversification.

This guide details the compound's chemical profile, validated synthesis protocols, reaction mechanisms, and safety standards, providing a self-contained resource for medicinal chemists.

Chemical Profile & Properties[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Specification
IUPAC Name	4-chloro-2-methoxy-5-nitropyrimidine
Appearance	Pale yellow to off-white solid
Melting Point	68–72 °C (Typical range for pure crystalline form)
Solubility	Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Stability	Moisture sensitive (hydrolyzes to 2-methoxy-5-nitropyrimidin-4-ol); Store under inert gas at -20°C
Reactivity Class	Electron-deficient heteroaromatic electrophile (active)

Strategic Synthesis Protocol

To avoid regioselectivity issues associated with the partial alkoxylation of 2,4-dichloro-5-nitropyrimidine (which favors the C4-methoxy isomer), the most reliable synthetic route builds the core sequentially. This protocol ensures the correct placement of the C2-methoxy group prior to activating the C4 position.

Step 1: Nitration of 2-Methoxypyrimidin-4-ol

The starting material, 2-methoxypyrimidin-4(3H)-one, is nitrated under acidic conditions. The electron-donating hydroxyl/keto group directs the nitro group to the ortho-position (C5).

- Reagents: Fuming
, Concentrated
, Acetic Acid.
- Conditions: 0°C to Room Temperature, 2–4 hours.
- Yield: ~75–85%.

Step 2: Deoxychlorination (Activation)

The C4-hydroxyl group is converted to a chloride leaving group using phosphorus oxychloride. The presence of the C5-nitro group makes this transformation facile but requires careful temperature control to prevent decomposition.

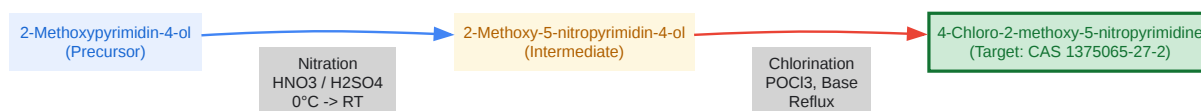
- Reagents:

(excess),

-Diisopropylethylamine (DIPEA) or

-Dimethylaniline (catalytic).
- Conditions: Reflux (80–100°C) for 2–3 hours.
- Workup: Quench carefully into ice water (exothermic!); extract with Dichloromethane (DCM).
- Purification: Silica gel chromatography (Hexanes/EtOAc).

Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis ensuring regiochemical fidelity of the 2-methoxy substituent.

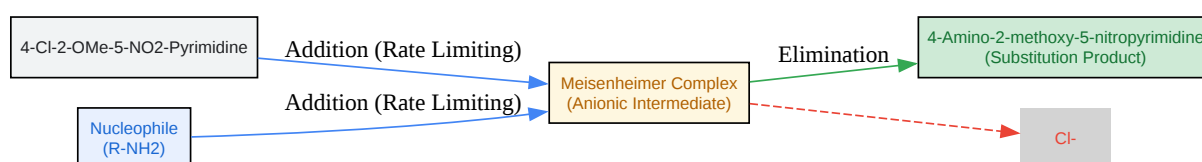
Reaction Mechanism: Nucleophilic Aromatic Substitution ()^[2]^[6]

The primary utility of **4-chloro-2-methoxy-5-nitropyrimidine** is as an electrophile in reactions. The C4 position is highly activated due to the concerted electron-withdrawing effects of:

- The Ring Nitrogens (N1 and N3).
- The C5-Nitro Group (Strong resonance and inductive withdrawal).

When reacted with a nucleophile (e.g., an aniline or aliphatic amine), the reaction proceeds via a Meisenheimer Complex. The C4-Chloride is displaced preferentially over the C2-Methoxy group because the C4 position is more electron-deficient (para-like to N1, ortho-like to N3 and NO₂).

Mechanistic Pathway



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Figure 2: The

addition-elimination mechanism at the C4 position.

Applications in Drug Discovery[2][6]

This scaffold is a direct precursor for mutant-selective EGFR inhibitors. The general strategy involves:

- C4-Substitution: Displacement of the chloride with a functionalized aniline (often bearing a solubilizing tail or a warhead linker).
- Nitro Reduction: Reduction of the C5-nitro group to an amine (or).
- Acrylamide Formation: Acylation of the resulting C5-amine with acryloyl chloride to install a Michael acceptor, crucial for covalent binding to the Cysteine-797 residue in the EGFR

kinase domain.

Handling & Safety Protocols

Hazard Classification:

- Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B).
- Sensitizer: Potential skin sensitizer.

Storage & Stability:

- Hydrolysis Risk: The C4-chloride is labile. Store in a desiccator at -20°C.
- Incompatibility: Reacts violently with strong oxidizers and strong bases.

Emergency Protocol:

- In Case of Contact: Immediately flush with water for 15 minutes. Remove contaminated clothing.
- Spill: Neutralize with sodium bicarbonate; absorb with inert material (vermiculite).

References

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